PDE9A Inhibitory Activity: 4‑Fluorophenyl Confers Superior Potency Relative to 4‑Methoxyphenyl
In the US9617269 patent series, compounds with a 1‑(4‑fluorophenyl) group consistently outperform their 4‑methoxyphenyl counterparts. The 4‑fluorophenyl derivative WYQ‑46 achieves a PDE9A IC₅₀ of 6 nM, whereas the 4‑methoxyphenyl analog WYQ‑4 shows an IC₅₀ of 121 nM under identical assay conditions [1]. This >20‑fold difference underscores the critical role of the 4‑fluorophenyl group in maximizing target engagement.
| Evidence Dimension | PDE9A catalytic domain inhibition (IC₅₀) |
|---|---|
| Target Compound Data | WYQ‑46 (1‑(4‑fluorophenyl) series): IC₅₀ = 6 nM |
| Comparator Or Baseline | WYQ‑4 (1‑(4‑methoxyphenyl) series): IC₅₀ = 121 nM |
| Quantified Difference | 20.2‑fold lower IC₅₀ for the 4‑fluorophenyl analog |
| Conditions | Recombinant human PDE9A2 catalytic domain, [³H]-cGMP substrate, 15‑min incubation, liquid scintillation counting (BindingDB assay ID 1) |
Why This Matters
Procurement of the 4‑fluorophenyl analog directly impacts assay sensitivity and in‑vivo dose projections, as a 20‑fold potency loss would require proportionally higher compound concentrations.
- [1] BindingDB BDBM317095 (WYQ‑46) and BDBM317053 (WYQ‑4), US9617269 PDE9A inhibition data. View Source
